molecular formula C10H10N2O B1285705 4-cyano-N,N-dimethylbenzamide CAS No. 24167-50-8

4-cyano-N,N-dimethylbenzamide

Cat. No.: B1285705
CAS No.: 24167-50-8
M. Wt: 174.2 g/mol
InChI Key: CPSNYKXHMCDALW-UHFFFAOYSA-N
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Description

4-Cyano-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O. It is characterized by a benzamide structure with a cyano group at the para position and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-N-methylbenzamide: Similar structure but with one less methyl group.

    4-Amino-N,N-dimethylbenzamide: Contains an amino group instead of a cyano group.

    4-Bromo-N,N-dimethylbenzamide: Contains a bromo group instead of a cyano group.

Uniqueness

4-Cyano-N,N-dimethylbenzamide is unique due to the presence of both the cyano group and the dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-cyano-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSNYKXHMCDALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585454
Record name 4-Cyano-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24167-50-8
Record name 4-Cyano-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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